molecular formula C16H20N4O2S B8337650 5-(1,4-dioxa-spiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole

5-(1,4-dioxa-spiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole

Cat. No.: B8337650
M. Wt: 332.4 g/mol
InChI Key: BARIJWDUNHINRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,4-dioxa-spiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

5-(1,4-dioxaspiro[4.5]decan-8-ylmethylsulfanyl)-1-phenyltetrazole

InChI

InChI=1S/C16H20N4O2S/c1-2-4-14(5-3-1)20-15(17-18-19-20)23-12-13-6-8-16(9-7-13)21-10-11-22-16/h1-5,13H,6-12H2

InChI Key

BARIJWDUNHINRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CSC3=NN=NN3C4=CC=CC=C4)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-iodomethyl-1,4-dioxa-spiro[4.5]decane (prepared according to WO 2003/095438, 26 g, 92 mmol) was dissolved in EtOH (200 ml), 1-phenyl-1H-tetrazole-5-thiol (18.9 g, 106 mmol) and KOH (6.7 g, 120 mmol) was added and the mixture stirred at 80° C. for 2.5 h. A little water was added and the mixture concentrated in vacuo. The residue was taken up in water and EA. The yield after work up was 30.9 g (100%; yellowish oil).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.